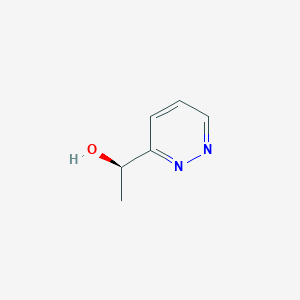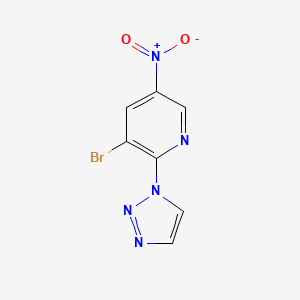
3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is a chemical compound characterized by its bromine, nitro, and triazole functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group. Subsequent nitration introduces the nitro group, followed by the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrate derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines.
科学的研究の応用
Chemistry: 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes.
類似化合物との比較
3-Bromo-5-nitropyridine
5-Bromo-3-nitro-1H-1,2,4-triazole
3-Bromo-2-(1H-1,2,3-triazol-1-yl)pyridine
Uniqueness: 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine stands out due to its combination of bromo, nitro, and triazole groups, which confer unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
特性
分子式 |
C7H4BrN5O2 |
|---|---|
分子量 |
270.04 g/mol |
IUPAC名 |
3-bromo-5-nitro-2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H4BrN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-2-1-10-11-12/h1-4H |
InChIキー |
XUIPZYYVAWSROT-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene](/img/structure/B15362884.png)

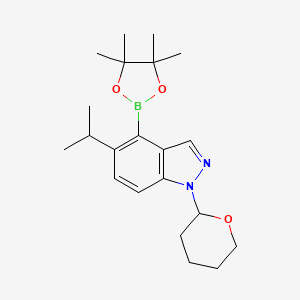

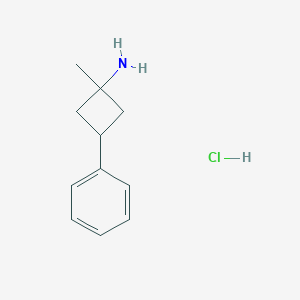
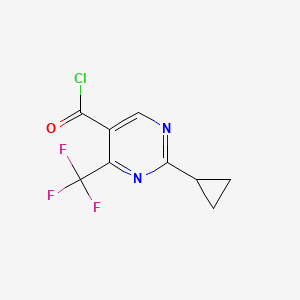
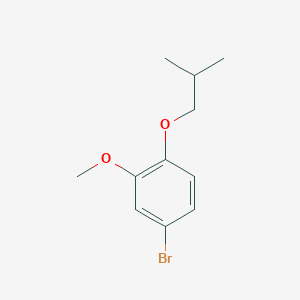
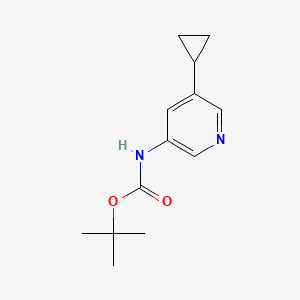
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
